3,5-Dimethoxypyridine
Overview
Description
3,5-Dimethoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Multidrug Resistance Reversing Agent : A derivative, 3,5-dibenzoyl-4-(3-phenoxyphenyl)-1,4-dihydro-2,6-dimethylpyridine (DP7), shows potential as a new multidrug resistance reversing agent without affecting vascular smooth muscle contractility (Saponara et al., 2004).
DNA Polymerase Substrates : Fluorescently labeled 3′-O-(6-aminohexanoyl)pyrimidine nucleosides derived from 3,5-Dimethoxypyridine act as DNA polymerase substrates, useful in DNA polymerase inhibitors and pharmacological studies (Sarfati et al., 1995).
SERS Spectroscopy : Surface-Enhanced Raman Scattering (SERS) spectra of 3,5-dimethylpyridine show enhanced modes, indicating a resonant charge transfer mechanism, relevant in analytical chemistry (Arenas et al., 1998).
Antioxidant and Metal Chelating Activities : Novel dihydropyridine analogs of this compound demonstrate potent antioxidant and metal chelating activities, potentially useful in treating diseases associated with metal-induced oxidative stress (Sudhana et al., 2019).
HIV Restrain Synthesis : A new process for preparing 3,5-dihydroxy-1-pentylbenzene from this compound offers a promising route for HIV restrainer synthesis (Zhang et al., 2007).
Ab Initio Calculations : Studies on 3,5-pyridinedicarboxylic acid correlate well with experimental data, demonstrating its electronic, stability, and thermodynamic properties (Nataraj et al., 2012).
Proton Transfer Mechanism : Temperature-dependent changes in the OHN hydrogen bond in 3,5-dinitrobenzoaic acid with 3,5-dimethylpyridine reveal insights into the proton transfer mechanism (Majerz & Gutmann, 2011).
Nitration in Synthetic Chemistry : The nitration of this compound occurs in the 2-position on the conjugate acid species, providing a set of rules for nitration of substituted pyridines in synthetic applications (Johnson et al., 1967).
Gene Delivery and Cancer Therapy : 4-Py-1,4-DHPs, related to this compound, show potential as gene delivery agents and have cytotoxic properties against cancer cells, relevant for medicinal chemistry (Pajuste et al., 2020).
Novel Synthetic Routes : New synthetic routes to 3,5-diminopyridine and 3,5-dimethoxycarbonylamino-pyridine are developed with high efficiency and mild reaction conditions (Xu Shichao, 2012).
Properties
IUPAC Name |
3,5-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFKVVZTNDJALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355850 | |
Record name | 3,5-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18677-48-0 | |
Record name | 3,5-Dimethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18677-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of methoxy groups at the 3 and 5 positions influence the nitration of 3,5-dimethoxypyridine?
A1: The 3,5-dimethoxy substitution significantly impacts the nitration pathway of pyridine. While unsubstituted pyridine typically undergoes nitration at the 3-position, this compound reacts differently.
- Nitration at the 2-position: In acidic conditions, this compound undergoes nitration at the 2-position on the protonated species (conjugate acid). This suggests that the electron-donating nature of the methoxy groups enhances the reactivity at the 2-position, making it more susceptible to electrophilic attack by the nitronium ion. []
- Nitration at the 6-position: Interestingly, further nitration of 3,5-dimethoxy-2-nitropyridine occurs at the 6-position and involves the free base rather than the conjugate acid. This difference in reaction mechanism highlights the significant influence of both the substituents and reaction conditions on the reactivity of the molecule. []
- Comparison to the N-oxide: In contrast to 3-bromo- or 3-methoxypyridine N-oxide, which yield 4-nitro products upon nitration, this compound N-oxide yields the 2-(=6-) nitro derivative. This further demonstrates the directing effect of the combined methoxy groups in the system. []
Q2: Does the reaction mechanism of this compound nitration change under different acidity conditions?
A2: Yes, the reaction mechanism can shift depending on the acidity level.
- Influence on Nitration: This shift in reactive species from free base to conjugate acid, driven by acidity changes, also influences the nitration pattern, emphasizing the importance of considering both substituent effects and reaction conditions when predicting the outcome of electrophilic aromatic substitutions in these systems. []
Q3: How does the reactivity of this compound towards nitration compare with similar benzene derivatives?
A: Direct comparisons of reaction rates between substituted pyridines like this compound and analogous benzene derivatives provide valuable insights into the reactivity trends. [, ]
- Quantitative Assessment: By comparing reaction rates and calculating partial rate factors, researchers can quantify the activating or deactivating effects of substituents and the overall reactivity differences between pyridine and benzene systems. [, ]
- Understanding Reactivity Patterns: These comparisons contribute to a deeper understanding of the reactivity patterns in heterocyclic chemistry and aid in predicting the outcomes of electrophilic substitutions in similar systems. [, ]
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